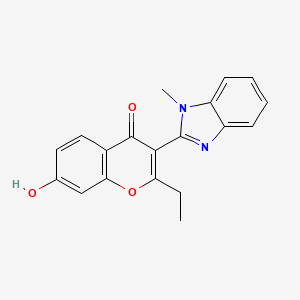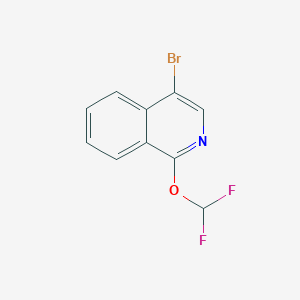
4-Bromo-1-(difluoromethoxy)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-1-(difluoromethoxy)isoquinoline” is a chemical compound with the molecular formula C10H6BrF2NO . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4-bromoisoquinoline and its derivatives has been reported in the literature . In one method, 2-alkynyl benzyl azides underwent an electrocyclic reaction catalyzed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . The specific synthesis conditions for “4-Bromo-1-(difluoromethoxy)isoquinoline” are not mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “4-Bromo-1-(difluoromethoxy)isoquinoline” can be represented by the InChI code:1S/C10H6BrF2NO/c11-8-5-14-9(15-10(12)13)7-4-2-1-3-6(7)8/h1-5,10H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The molecular weight of “4-Bromo-1-(difluoromethoxy)isoquinoline” is 274.06 . It is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Synthesis of Complex Molecules
Research on bromoisoquinolines often focuses on their role as intermediates in the synthesis of complex heterocyclic compounds. For instance, studies have demonstrated efficient synthetic routes to various bromoquinoline derivatives using palladium-catalyzed reactions and isocyanide insertion, highlighting the versatility of bromoisoquinolines in constructing biologically relevant structures (Jiang et al., 2014), (Yavari et al., 2006).
Molecular Structures and Magnetic Properties
The structural and magnetic properties of molecular solids based on bromoisoquinoline derivatives have been explored, providing insights into their potential applications in materials science. One study described the synthesis and characterization of ion-pair complexes with bromoisoquinoline components, analyzing their stacking behaviors and magnetic properties (Ni et al., 2005).
Antimicrobial and Antioxidant Activities
Certain bromoisoquinoline derivatives have been investigated for their antimicrobial and antioxidant activities. Although some compounds demonstrated weak or no antimicrobial activity, select derivatives showed promising antioxidant properties, suggesting a potential for therapeutic applications (Youssef & Amin, 2010).
Development of Novel Pharmaceuticals
The ability to modify bromoisoquinoline derivatives through synthetic chemistry has implications for drug development. Research into the synthesis of perfluorinated isoquinolinediones, for example, showcases the potential for creating novel compounds with specific pharmaceutical attributes (Tang et al., 2015).
Mechanism of Action
Safety and Hazards
“4-Bromo-1-(difluoromethoxy)isoquinoline” is associated with several hazard statements including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-bromo-1-(difluoromethoxy)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO/c11-8-5-14-9(15-10(12)13)7-4-2-1-3-6(7)8/h1-5,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXNSMHUHODYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(difluoromethoxy)isoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B2829724.png)
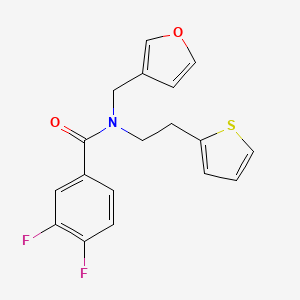
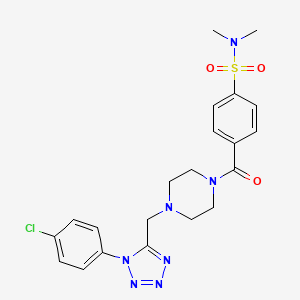
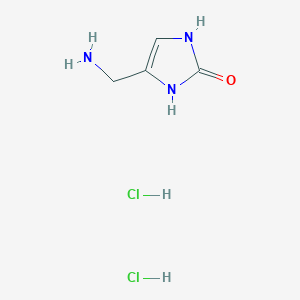
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2829729.png)
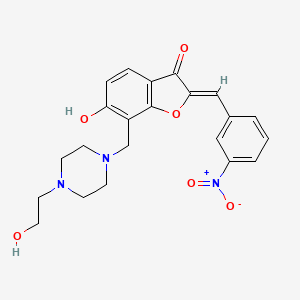
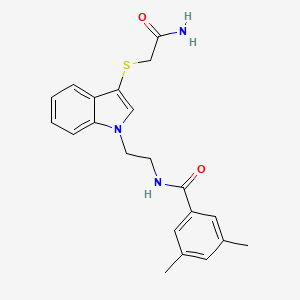
![1-[3-(3-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2829737.png)
![1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2829740.png)
![1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2829741.png)
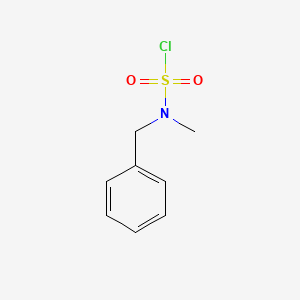

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2829745.png)
